molecular formula C15H18BrNO B14463087 (5-Hydroxy-3-biphenylyl)trimethylammonium bromide CAS No. 67011-24-9

(5-Hydroxy-3-biphenylyl)trimethylammonium bromide

Cat. No.: B14463087
CAS No.: 67011-24-9
M. Wt: 308.21 g/mol
InChI Key: IWMCAECVHOOACG-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is a quaternary ammonium compound with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-3-biphenyl with trimethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-3-biphenylyl)trimethylammonium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of neutral biphenyl derivatives.

    Substitution: Formation of substituted biphenyl compounds with different halides or hydroxyl groups.

Scientific Research Applications

(5-Hydroxy-3-biphenylyl)trimethylammonium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the biphenyl structure may interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.

    (3-Bromopropyl)trimethylammonium bromide: Similar structure but with a shorter alkyl chain.

    Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.

Uniqueness

(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is unique due to its biphenyl structure, which imparts specific chemical and biological properties not found in other quaternary ammonium compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

67011-24-9

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

(3-hydroxy-5-phenylphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C15H17NO.BrH/c1-16(2,3)14-9-13(10-15(17)11-14)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H

InChI Key

IWMCAECVHOOACG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)O.[Br-]

Origin of Product

United States

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